N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide
Description
N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluoromethylated cyclohexyl ring, an oxadiazole ring, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-20(9-11-21(22,23)12-10-20)19-26-17(27-29-19)14-6-2-3-7-15(14)25-18(28)16-8-4-5-13-24-16/h2-8,13H,9-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMICGSUULGNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Coupling of the Pyridine Carboxamide Moiety: This step typically involves the use of coupling reagents like EDCI or DCC to form the amide bond between the oxadiazole derivative and the pyridine carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group or the oxadiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers or coatings.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its target enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and oxadiazole ring are likely critical for binding to these targets, influencing their activity and leading to the compound’s observed effects. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- 1,2-Difluoro-4,5-dimethoxybenzene
Uniqueness
N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide is unique due to its combination of a difluoromethylated cyclohexyl ring, an oxadiazole ring, and a pyridine carboxamide moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
